molecular formula C4H6N2S B2783657 Dimethyl-1,2,4-thiadiazole CAS No. 4115-14-4

Dimethyl-1,2,4-thiadiazole

Cat. No.: B2783657
CAS No.: 4115-14-4
M. Wt: 114.17
InChI Key: MPBPVACPFBSAFW-UHFFFAOYSA-N
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Description

Dimethyl-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-1,2,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with acetic anhydride under reflux conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl-1,2,4-thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl-1,2,4-thiadiazole varies depending on its application. In medicinal chemistry, the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Dimethyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound for various applications .

Biological Activity

Dimethyl-1,2,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one sulfur atom. Its structural formula can be represented as follows:

C4H6N2S\text{C}_4\text{H}_6\text{N}_2\text{S}

The presence of sulfur in its structure enhances its lipophilicity, facilitating cellular membrane penetration and contributing to its biological efficacy.

1. Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole derivatives against pathogenic microorganisms responsible for diseases such as tuberculosis and respiratory infections. The minimum inhibitory concentration (MIC) values demonstrated that some derivatives were more effective than standard antimicrobial agents .

CompoundMIC (µg/mL)Activity Type
This compound16Antibacterial
2-Amino-1,3,4-thiadiazole8Antifungal
Megazol (a derivative)4Anti-trypanosomal

2. Anticancer Activity

This compound has shown promising anticancer activity in various studies. Notably, compounds derived from this scaffold have been tested against several cancer cell lines:

  • Human colon carcinoma (HCT116) : IC50 values ranged from 2.03 to 10 µM.
  • Hepatocellular carcinoma (HepG-2) : Similar IC50 results were noted.

The mechanisms of action are believed to involve apoptosis induction without cell cycle arrest .

3. Anti-inflammatory Properties

Thiadiazole compounds are recognized for their anti-inflammatory effects. Studies have indicated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This property is particularly valuable in treating chronic inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, this compound demonstrated moderate antibacterial activity with an MIC of 16 µg/mL against S. aureus, indicating potential for development as an antimicrobial agent .

Case Study 2: Anticancer Potential

A series of synthesized this compound derivatives were evaluated for their cytotoxic effects on human cancer cell lines. One derivative exhibited an IC50 value of 3.29 µM against HCT116 cells. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives is influenced by substituents on the thiadiazole ring. Variations in the position and type of substituents can enhance or diminish biological efficacy. For instance:

  • Methyl substitutions at specific positions have been correlated with increased anticancer activity.
  • The presence of electron-withdrawing groups has been linked to improved antimicrobial properties .

Properties

IUPAC Name

3,5-dimethyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-5-4(2)7-6-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBPVACPFBSAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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